molecular formula C13H22N2O2 B13215087 2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B13215087
M. Wt: 238.33 g/mol
InChI Key: BXRASWVDZQLIFT-UHFFFAOYSA-N
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Description

2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol: is a complex organic compound with the following IUPAC name: (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol . Let’s break down its structure:

  • The cyclohexane ring contains a hydroxyl group (-OH) attached to the first carbon atom.
  • The methyl group (CH3) is located at the fifth carbon position.
  • The oxadiazole moiety (a five-membered ring containing two nitrogen atoms and one oxygen atom) is connected to the cyclohexane ring via a methylene bridge.

Preparation Methods

The synthetic routes for this compound are not widely documented, likely due to its specialized nature. industrial production methods may involve multi-step processes, including cyclization reactions and subsequent functional group modifications. Further research is needed to provide specific reaction conditions.

Chemical Reactions Analysis

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: Reduction of the ketone group can regenerate the alcohol.

    Substitution: The oxadiazole ring may undergo substitution reactions.

    Common Reagents: Oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and nucleophiles (for substitution reactions).

    Major Products: The primary products depend on the specific reaction conditions and the functional group being modified.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers explore its interactions with biological systems, including potential pharmacological effects.

    Medicine: Investigations focus on its therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It may find use in fine chemicals, pharmaceuticals, or materials science.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs with identical structures, related compounds include:

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

2-methyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H22N2O2/c1-9(2)12-14-11(17-15-12)8-13(16)7-5-4-6-10(13)3/h9-10,16H,4-8H2,1-3H3

InChI Key

BXRASWVDZQLIFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CC2=NC(=NO2)C(C)C)O

Origin of Product

United States

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